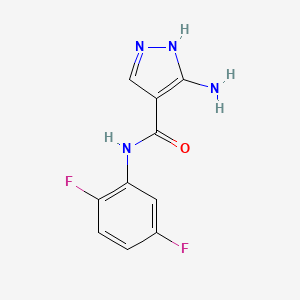

5-amino-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N4O/c11-5-1-2-7(12)8(3-5)15-10(17)6-4-14-16-9(6)13/h1-4H,(H,15,17)(H3,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGJIHLXDQMXPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)NC(=O)C2=C(NN=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

β-Ketoester and Hydrazine Condensation

Ethyl 3-aminocrotonate reacts with hydrazine to form 5-amino-1H-pyrazole-4-carboxylate, which is hydrolyzed to the acid and coupled.

Advantages :

-

Avoids nitrile intermediates.

-

Yield : 60–70% for carboxylate formation.

Solid-Phase Synthesis

Resin-bound intermediates enable stepwise pyrazole assembly, though detailed protocols remain proprietary.

Comparative Analysis of Methods

Optimization and Challenges

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically involving the amino group, to form nitroso or nitro derivatives.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds, including 5-amino-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide, exhibit promising anticancer properties. Research has shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives targeting specific kinases could effectively reduce tumor growth in xenograft models .

2. Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored, particularly in conditions such as rheumatoid arthritis. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for further development into therapeutic agents.

3. Antimicrobial Activity

Research has also highlighted the antimicrobial effects of pyrazole derivatives. The compound has shown activity against different bacterial strains, suggesting its utility as a lead compound for developing new antibiotics.

Material Science Applications

1. Synthesis of Functional Materials

this compound can be utilized in the synthesis of functional polymers and nanomaterials. Its unique chemical structure allows for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

In vitro Studies

Numerous in vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines, including breast and colon cancer cells. These studies often involve assays measuring cell viability and apoptosis rates.

In vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic efficacy of this compound. For example, a study involving mice with implanted tumors showed significant tumor regression when treated with a formulation containing this compound .

Mechanism of Action

The mechanism of action of 5-amino-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity, while the pyrazole ring provides structural rigidity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or functional effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The biological activity of pyrazolecarboxamides is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations :

- Substituent Position and Halogen Effects: The target compound’s 2,5-difluorophenyl group may enhance lipophilicity and target binding compared to mono-fluorinated analogs (e.g., 5a with 2,4-difluorophenyl) . Chloro substituents (as in 5a) are associated with antifungal activity, while amino groups (as in the target compound) could favor hydrogen bonding in kinase interactions .

Biological Activity

5-amino-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C10H8F2N4O

- Molecular Weight : 238.19 g/mol

- IUPAC Name : this compound

The structural features include an amino group, a difluorophenyl group, and a pyrazole ring, which collectively contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The difluorophenyl moiety enhances its binding affinity to these targets, while the pyrazole ring provides structural stability. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects against diseases like cancer.

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance:

- A representative derivative demonstrated nanomolar activities against several fibroblast growth factor receptors (FGFRs), including FGFR1, FGFR2, and FGFR3, with IC50 values ranging from 41 to 99 nM. This compound also suppressed the proliferation of various cancer cell lines such as NCI-H520 (lung cancer), SNU-16, and KATO III (gastric cancer) with IC50 values of 19 nM to 73 nM .

- Another study highlighted that compounds containing the pyrazole scaffold inhibited the growth of multiple cancer types, including lung and breast cancers .

Anti-inflammatory Properties

In addition to anticancer activity, some derivatives of this compound have shown anti-inflammatory effects. The structure's ability to interact with inflammatory pathways suggests potential applications in treating inflammatory diseases .

Study on FGFR Inhibition

A pivotal study focused on the design and synthesis of this compound derivatives as pan-FGFR inhibitors. The study revealed that these compounds could effectively bind to both wild-type FGFRs and mutant forms associated with drug resistance in cancer treatments. The binding was confirmed through X-ray crystallography .

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds indicated that this compound possesses unique electronic properties due to its specific substitution pattern. This uniqueness enhances its reactivity and potential interactions with biological targets compared to other aminopyrazole derivatives .

Summary of Biological Activities

| Activity Type | Target/Effect | IC50 Values (nM) |

|---|---|---|

| FGFR Inhibition | FGFR1, FGFR2, FGFR3 | 41 - 99 |

| Cancer Cell Proliferation | NCI-H520 (lung), SNU-16 (gastric) | 19 - 73 |

| Anti-inflammatory | Various pathways | Not quantified |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-amino-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically involves condensation of fluorinated aniline derivatives with pyrazole intermediates. For example, analogous compounds (e.g., N-(3,5-difluorophenyl) derivatives) are synthesized via multi-step reactions involving isocyanides and azide intermediates under controlled temperatures (40–60°C) . Optimization can be achieved by adjusting solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., K₂CO₃ for deprotonation), and reaction time to minimize side products like dimerization .

Q. How does the fluorine substitution pattern on the phenyl ring influence the compound’s physicochemical properties and biological activity?

- Methodology : Fluorine atoms enhance metabolic stability and lipophilicity, as seen in structurally similar compounds (e.g., N-(2,4-difluorophenyl) derivatives). Computational tools like LogP calculators and molecular electrostatic potential (MEP) maps can predict solubility and membrane permeability. Experimental validation via HPLC (e.g., C18 columns) and cytotoxicity assays (e.g., MTT on cancer cell lines) confirm these properties .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- Methodology :

- NMR : ¹⁹F NMR (δ ~ -110 to -120 ppm) identifies fluorine environments, while ¹H NMR resolves pyrazole NH₂ and carboxamide protons (δ 6.5–8.5 ppm) .

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N-H stretch) confirm carboxamide and amine groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

- Methodology :

- Assay Standardization : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to normalize results.

- Data Cross-Validation : Compare with structurally analogous compounds (e.g., N-(3,5-bis(trifluoromethyl)phenyl) derivatives) to identify trends in fluorine-driven activity .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to evaluate batch effects or solvent interference (DMSO vs. aqueous buffers) .

Q. What computational strategies are effective for predicting binding modes of this compound with kinase targets (e.g., EGFR or CDK2)?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures (PDB: 1M17 for EGFR) to model interactions. Focus on hydrogen bonding with pyrazole NH₂ and hydrophobic contacts with fluorophenyl groups .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability and water-mediated interactions .

Q. How can researchers design derivatives to improve selectivity against off-target proteins (e.g., cytochrome P450 enzymes)?

- Methodology :

- SAR Studies : Modify substituents on the pyrazole ring (e.g., methyl or chloro groups) to sterically hinder off-target binding.

- CYP Inhibition Assays : Use human liver microsomes and LC-MS to quantify metabolite formation. Compare with control inhibitors (e.g., ketoconazole) .

Q. What experimental approaches validate the compound’s mechanism of action in inflammatory pathways (e.g., NF-κB inhibition)?

- Methodology :

- Western Blotting : Measure phosphorylated IκBα levels in LPS-stimulated macrophages.

- Luciferase Reporter Assays : Transfect HEK293 cells with NF-κB-responsive luciferase constructs to quantify transcriptional activity .

Methodological Challenges and Solutions

Q. How to address low aqueous solubility during in vivo pharmacokinetic studies?

- Approach :

- Prodrug Design : Introduce phosphate or PEGylated groups at the carboxamide position.

- Nanoformulation : Use lipid-based nanoparticles (size <200 nm) to enhance bioavailability, as demonstrated for similar pyrazole derivatives .

Q. What strategies mitigate metabolic instability observed in hepatic microsome assays?

- Approach :

- Isotope Labeling : Synthesize deuterated analogs (e.g., CD₃ at methyl groups) to block oxidative metabolism.

- Enzyme Kinetics : Use CYP isoform-specific inhibitors (e.g., quinidine for CYP2D6) to identify major metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.